molecular formula C10H11F2NO B13585578 2-(2,6-Difluorophenyl)morpholine

2-(2,6-Difluorophenyl)morpholine

Cat. No.: B13585578
M. Wt: 199.20 g/mol
InChI Key: YJJQDCBGUYSFBK-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)morpholine is an organic compound with the molecular formula C10H11F2NO It is a morpholine derivative where the morpholine ring is substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)morpholine typically involves the reaction of 2,6-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)morpholine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted phenylmorpholines .

Scientific Research Applications

2-(2,6-Difluorophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity towards these targets. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)piperidine
  • 2-(2,6-Difluorophenyl)ethanol
  • 2-(2,6-Difluorophenyl)aniline

Uniqueness

2-(2,6-Difluorophenyl)morpholine is unique due to the presence of both the morpholine ring and the 2,6-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and binding affinity, while the morpholine ring contributes to its solubility and overall pharmacokinetic profile .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-(2,6-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2

InChI Key

YJJQDCBGUYSFBK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=C(C=CC=C2F)F

Origin of Product

United States

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